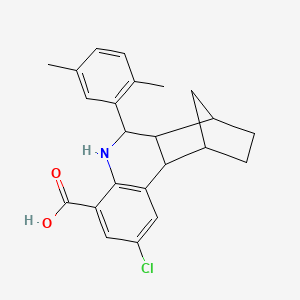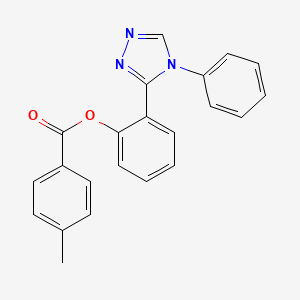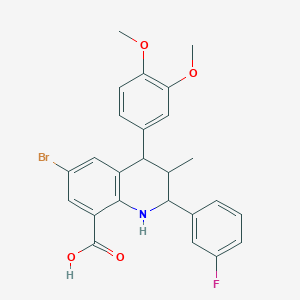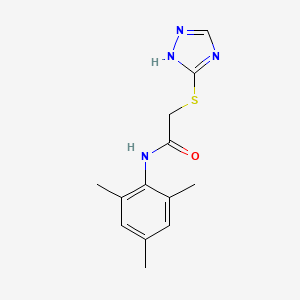![molecular formula C27H41NO6 B11062455 4-Tert-butylcyclohexyl 5-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-5-oxopentanoate](/img/structure/B11062455.png)
4-Tert-butylcyclohexyl 5-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TERT-BUTYL)CYCLOHEXYL 5-{[3-ETHOXY-1-(4-METHOXYPHENYL)-3-OXOPROPYL]AMINO}-5-OXOPENTANOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)CYCLOHEXYL 5-{[3-ETHOXY-1-(4-METHOXYPHENYL)-3-OXOPROPYL]AMINO}-5-OXOPENTANOATE involves multiple steps, each requiring specific reagents and conditionsThe final step involves the formation of the oxopropyl and oxopentanoate groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)CYCLOHEXYL 5-{[3-ETHOXY-1-(4-METHOXYPHENYL)-3-OXOPROPYL]AMINO}-5-OXOPENTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(TERT-BUTYL)CYCLOHEXYL 5-{[3-ETHOXY-1-(4-METHOXYPHENYL)-3-OXOPROPYL]AMINO}-5-OXOPENTANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)CYCLOHEXYL 5-{[3-ETHOXY-1-(4-METHOXYPHENYL)-3-OXOPROPYL]AMINO}-5-OXOPENTANOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(TERT-BUTYL)CYCLOHEXYL 5-{[3-ETHOXY-1-(4-METHOXYPHENYL)-3-OXOPROPYL]AMINO}-5-OXOPENTANOATE include:
- 3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone
- Various cyclohexyl derivatives with different substituents
Uniqueness
The uniqueness of 4-(TERT-BUTYL)CYCLOHEXYL 5-{[3-ETHOXY-1-(4-METHOXYPHENYL)-3-OXOPROPYL]AMINO}-5-OXOPENTANOATE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C27H41NO6 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 5-[[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C27H41NO6/c1-6-33-26(31)18-23(19-10-14-21(32-5)15-11-19)28-24(29)8-7-9-25(30)34-22-16-12-20(13-17-22)27(2,3)4/h10-11,14-15,20,22-23H,6-9,12-13,16-18H2,1-5H3,(H,28,29) |
InChI Key |
AGVDOMSLIDERLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)CCCC(=O)OC2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11062374.png)
![4-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid](/img/structure/B11062382.png)

![14-(3,4-Diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline](/img/structure/B11062402.png)
![2-(2-chlorophenoxy)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B11062405.png)
![4-fluoro-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B11062410.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11062412.png)

![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B11062419.png)

![[4-(Diethylamino)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanethione](/img/structure/B11062433.png)


![3-(1,3-Benzodioxol-5-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B11062448.png)
